Cefoperazone A

Descripción general

Descripción

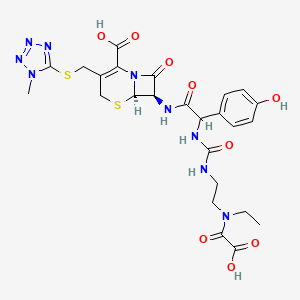

Cefoperazone is a third-generation cephalosporin antibiotic, marketed by Pfizer under the name Cefobid . It is one of the few cephalosporin antibiotics effective in treating Pseudomonas bacterial infections which are otherwise resistant to these antibiotics . It is used to treat bacterial infections in various parts of the body, including the respiratory tract, abdomen, skin, and female genital tracts .

Synthesis Analysis

A study on the vibrational analysis and concentration-dependent SERS study of Cefoperazone was conducted . The study involved vibrational spectroscopic techniques, FT-IR, Raman, and SERS, along with DFT calculations, to investigate the normal modes of vibration and adsorption behavior of this antibiotic .Molecular Structure Analysis

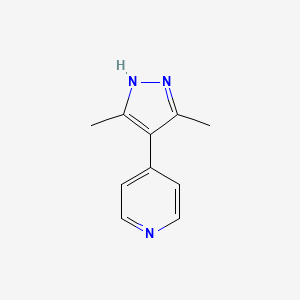

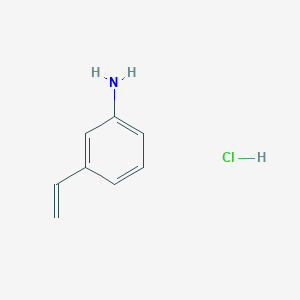

Cefoperazone has a molecular formula of C25H27N9O8S2 and a molar mass of 645.67 g·mol −1 . The molecule is chemisorbed on the nanostructured surface through the as-denoted nitrogen ring .Chemical Reactions Analysis

A study aimed to find a rapid RP-HPLC method of Cefoperazone analysis with high linearity, repeatability, sensitivity, selectivity, and inexpensiveness . The method manifested a satisfied linearity regression R2 (0.9993) with a good repeatability range (0.34–0.92%) with LOD and LOQ; 4.04 μg/mL and 12.24 μg/mL respectively .Physical And Chemical Properties Analysis

Cefoperazone is a broad-spectrum antibiotic that is extremely efficient in the treatment of respiratory, abdominal, or genital infections . Vibrational spectroscopic techniques, FT-IR, Raman, and SERS, along with DFT calculations, were involved in investigating the normal modes of vibration and adsorption behavior of this antibiotic .Aplicaciones Científicas De Investigación

Metabolic Impact StudyCefoperazone has been studied for its metabolic impact in combination with alcohol, demonstrating a disulfiram-like reaction by disrupting normal metabolic pathways. This was evidenced by

Scientific Research Applications of Cefoperazone

Metabolic Impact Study

Cefoperazone has been studied for its metabolic impact in combination with alcohol, demonstrating a disulfiram-like reaction by disrupting normal metabolic pathways. This was evidenced by altered serum and cerebrospinal fluid metabolites in a rat model, affecting energy metabolism and neural transmission (Liu, Huang, Bian, & Miao, 2017).

Bovine Mastitis Pathogen Susceptibility

Research has proposed agar disk diffusion interpretive criteria for susceptibility testing of bovine mastitis pathogens to cefoperazone. This helps in determining effective treatments for bovine mastitis caused by various bacterial pathogens (Feßler, Kaspar, Lindeman, Peters, Watts, & Schwarz, 2017).

Pharmacokinetic Studies

Cefoperazone's pharmacokinetics were explored through a study involving microdialysis sampling technique in rats, providing insights into the drug's behavior in the body, especially its biliary excretion and interaction with other substances like berberine (Chang, Chiou, Chou, Yen, & Tsai, 2007).

Treatment of Hospital-Acquired Pneumonia

A randomized trial compared cefoperazone-sulbactam with cefepime in treating hospital-acquired and healthcare-associated pneumonia. This study demonstrated the noninferiority of cefoperazone-sulbactam, highlighting its potential in treating such conditions (Liu et al., 2019).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(6R,7R)-7-[[2-[2-[ethyl(oxalo)amino]ethylcarbamoylamino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N9O9S2/c1-3-33(20(38)23(41)42)9-8-26-24(43)28-15(12-4-6-14(35)7-5-12)18(36)27-16-19(37)34-17(22(39)40)13(10-44-21(16)34)11-45-25-29-30-31-32(25)2/h4-7,15-16,21,35H,3,8-11H2,1-2H3,(H,27,36)(H,39,40)(H,41,42)(H2,26,28,43)/t15?,16-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTHBPQCBGDFRH-VWDLYUFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCNC(=O)NC(C1=CC=C(C=C1)O)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCNC(=O)NC(C1=CC=C(C=C1)O)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N9O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223471 | |

| Record name | Cefoperazone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73240-07-0 | |

| Record name | Cefoperazone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073240070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefoperazone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

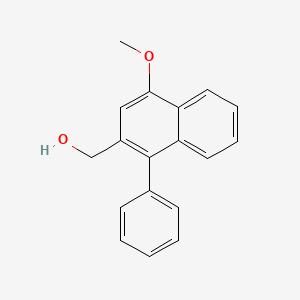

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

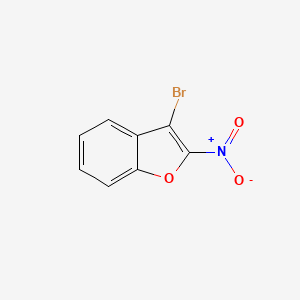

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3339119.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-9-hydroxy-2-methyl-, hydrochloride (1:1)](/img/structure/B3339127.png)

![2-Methyl-6-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine](/img/structure/B3339134.png)

![S-[2-[3-[[4-[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydodecanethioate](/img/structure/B3339141.png)